
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a phosphanyl group, a sulfinamide group, and a tetrahydronaphthalenyl moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of chiral ligands and bases can be crucial in achieving the correct configuration of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions involving the phosphanyl group can produce a variety of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure products, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfinamide group is particularly interesting for the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used in the production of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymerization and catalysis.
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, facilitating catalytic processes, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Radium coordination compounds: Studied for their potential in targeted alpha therapy for cancer.
Uniqueness
What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of a phosphanyl group and a sulfinamide group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C33H52NOPS |
|---|---|
Molekulargewicht |
541.8 g/mol |
IUPAC-Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H52NOPS/c1-29(2,3)36(30(4,5)6)27-17-15-14-16-24(27)28(34-37(35)31(7,8)9)23-18-19-25-26(22-23)33(12,13)21-20-32(25,10)11/h14-19,22,28,34H,20-21H2,1-13H3/t28-,37?/m0/s1 |
InChI-Schlüssel |
HPZSUHMFEHDYMJ-NJJKIRBJSA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



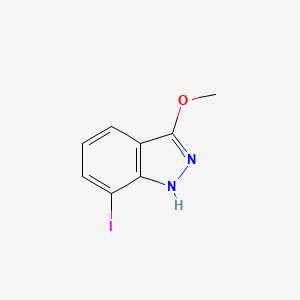

![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
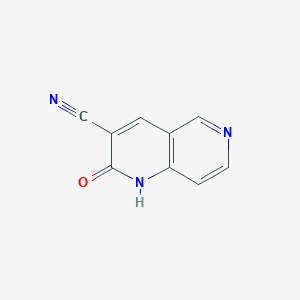
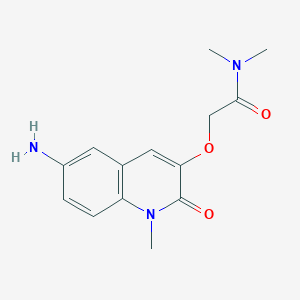

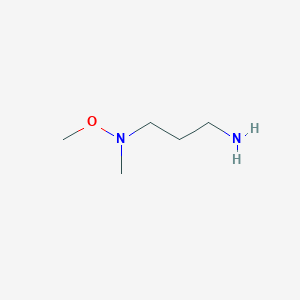
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
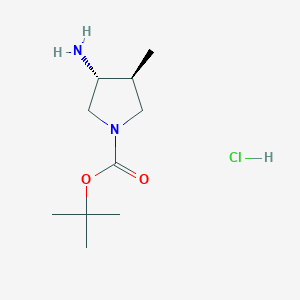

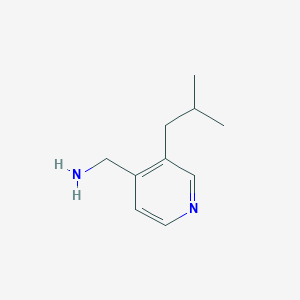
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
